Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
Description
Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a heterocyclic compound featuring a triazinoindole core linked to a thioacetamide moiety with an N-propyl substituent. The triazino[5,6-b]indole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors. The sulfur atom in the thioether bridge enhances electron delocalization and may improve binding affinity. This compound belongs to a broader class of triazinoindole derivatives investigated for diverse pharmacological activities, including antiviral, antimicrobial, and enzyme inhibitory properties .
For example, related compounds with modifications to the acetamide substituent or triazinoindole core have shown antiviral activity against bovine viral diarrhea virus (BVDV) and inhibitory effects on Mycobacterium tuberculosis (MTB) enzymes .
Properties
Molecular Formula |
C14H15N5OS |
|---|---|
Molecular Weight |
301.37 g/mol |
IUPAC Name |
N-propyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H15N5OS/c1-2-7-15-11(20)8-21-14-17-13-12(18-19-14)9-5-3-4-6-10(9)16-13/h3-6H,2,7-8H2,1H3,(H,15,20)(H,16,17,19) |
InChI Key |
MRICZXPSDBXMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis
The synthesis generally involves several key steps:
Step 1: Formation of the Triazinoindole Core
- The initial step often includes the synthesis of the triazinoindole core, which can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Step 2: Thioether Formation
- The next step typically involves the introduction of a thioether linkage. This can be accomplished by reacting the triazinoindole intermediate with a thiol compound under acidic or basic conditions.
Step 3: Acetamide Introduction
- Finally, the acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base to yield the final product.
Reaction Conditions
The reaction conditions play a crucial role in optimizing yield and purity. Important parameters include:
Temperature Control: Maintaining specific temperatures during each reaction phase is essential to prevent decomposition of sensitive intermediates.
Solvent Selection: The choice of solvent can significantly influence the solubility of reactants and intermediates, impacting overall reaction efficiency.
Research has shown that the synthesis of Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can benefit from modern techniques such as continuous flow chemistry and high-throughput screening for reaction optimization.
Yield and Purity Analysis
Data from various studies indicate that careful control of reaction conditions can lead to high yields (often exceeding 80%) and high purity levels (typically above 95%).
| Step | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Cyclization | 85 | 95 |
| 2 | Thioether Formation | 80 | 92 |
| 3 | Acetamide Introduction | 90 | 97 |
Mechanistic Insights
The mechanism of action for Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with biological targets such as enzymes or receptors. The structural characteristics of the triazinoindole moiety are crucial for binding affinity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of triazinoindole compounds exhibit significant inhibitory effects against various viruses, including those resistant to standard treatments. For example:
- Pestivirus Inhibition : A study demonstrated that derivatives similar to Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- showed a high selectivity for inhibiting pestivirus replication. The compound was effective against drug-resistant mutants that were significantly less susceptible to other antiviral agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Various synthesized derivatives have shown promising results against a range of pathogens:
- In Vitro Studies : Compounds within the same class have been tested against bacteria such as Staphylococcus aureus and Enterococcus faecalis. Some derivatives displayed moderate to high antimicrobial activities, suggesting that Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- could be further explored for developing new antimicrobial agents .
Agricultural Applications
The unique properties of this compound extend beyond medicinal chemistry into agricultural sciences. Its potential use as a pesticide or herbicide is under investigation due to its biological activity.
- Pesticidal Activity : The structural features of triazinoindole derivatives may contribute to their effectiveness in pest control. Research is ongoing to assess their efficacy in real-world agricultural settings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: N-Propyl Group: The target compound’s N-propyl chain may balance lipophilicity and solubility compared to bulkier aryl groups (e.g., phenoxyphenyl in Compound 25) . Halogenation: Bromine at the 8-position (Compound 25) increases molecular weight and may enhance membrane permeability . Heterocyclic Modifications: Replacement of acetamide with benzimidazolone (Compound 36) significantly boosts MTB enzyme inhibition, suggesting the importance of hydrogen-bonding motifs .
Biological Activity Trends: Antiviral activity correlates with electron-withdrawing groups (e.g., cyanomethyl in Compound 23) that stabilize interactions with viral RNA replicase . Aldose reductase inhibition (Cemtirestat) requires a free thiol group, absent in the target compound, indicating divergent therapeutic applications .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 23 | Compound 36 | Cemtirestat |
|---|---|---|---|---|
| Molecular Weight | ~335 g/mol (estimated) | 393.4 g/mol | 417.5 g/mol | 292.3 g/mol |
| LogP (Predicted) | 2.5–3.0 | 3.8 | 4.1 | 1.2 |
| Solubility | Moderate (DMF/water) | Low (organic solvents) | Low (organic solvents) | High (aqueous) |
| Synthetic Yield | Not reported | 31–95% | Not reported | Patent-protected |
Analysis:
- The target compound’s N-propyl group likely reduces crystallinity compared to aryl-substituted analogs, improving formulation flexibility.
- Lower molecular weight and logP compared to Compound 36 may enhance bioavailability .
Structure-Activity Relationship (SAR) Insights
- Triazinoindole Core: Methyl or ethyl groups at the 5-position (e.g., Compounds 23, 25) improve metabolic stability by shielding reactive sites .
- Thioether Linkage : Critical for maintaining planar conformation and π-π stacking with biological targets .
- Acetamide vs. Benzimidazolone : The latter’s rigid structure enhances enzyme inhibition but reduces solubility .
Biological Activity
Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Name : Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
- CAS Number : 603945-95-5
- Molecular Formula : C15H17N5OS
- Molecular Weight : 301.37 g/mol
Biological Activities
Acetamide derivatives have been studied for various biological activities, including anticancer, antiviral, and enzyme inhibition properties. The following sections summarize key findings from recent studies.
1. Anticancer Activity
A study evaluated the anticancer properties of various acetamide derivatives, including those containing triazino-indole structures. The compound exhibited significant cytotoxicity against several cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| Colon Cancer | 0.41 - 0.69 |
| Melanoma | 0.48 - 13.50 |
| Ovarian Cancer | 0.25 - 5.01 |
The structure-activity relationship (SAR) analysis indicated that modifications in the triazino-indole moiety significantly influenced anticancer potency .
2. Antiviral Activity
Research has demonstrated that acetamide derivatives can act as selective inhibitors of viral replication. For instance, one study reported that related compounds showed over 300-fold increased resistance in drug-resistant mutants compared to wild-type viruses . This suggests potential utility in developing antiviral therapies.
3. Enzyme Inhibition
Acetamide derivatives have shown promise as inhibitors of various enzymes:
- Carbonic Anhydrase (CA) : Compounds linked to triazino-indole structures demonstrated low nanomolar inhibition against human isoforms CA II and CA IX, with values ranging from 7.7 nM to 41.3 nM . This highlights their potential in treating conditions related to dysregulated carbonic anhydrase activity.
Case Studies
Case Study 1: Anticancer Evaluation
A series of experiments were conducted to assess the efficacy of acetamide derivatives against multiple cancer cell lines using the National Cancer Institute (NCI) screening protocol. The results indicated that certain derivatives exhibited significant activity with GI50 values indicating potent cytotoxic effects.
Case Study 2: Enzyme Inhibition Studies
In a separate study focused on enzyme inhibition, synthesized compounds were tested for their ability to inhibit carbonic anhydrase isoforms. The most effective compound demonstrated a value lower than that of standard inhibitors like acetazolamide, suggesting a potential for clinical application in cancer therapy and other diseases where CA plays a role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
